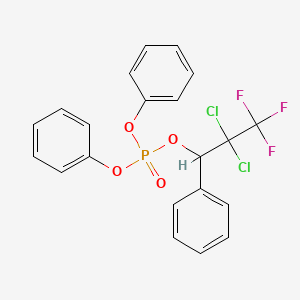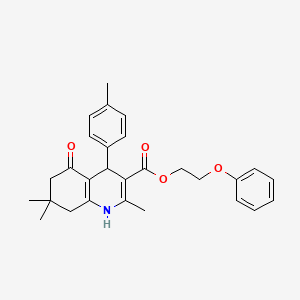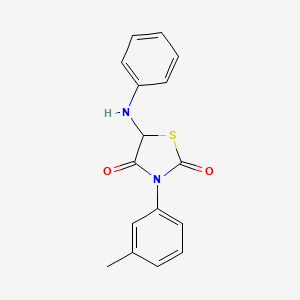
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is a chemical compound with the molecular formula C21H14Cl2F3O4P It is known for its unique structure, which includes both halogenated and aromatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate typically involves the reaction of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol with diphenyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenylpropyl derivatives .
Aplicaciones Científicas De Investigación
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism by which 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
- 2,2-Dichloro-3,3,3-trifluoropropionic acid, n-propyl ester
- 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol
Uniqueness
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is unique due to its combination of halogenated and aromatic groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the development of specialized reagents and materials .
Propiedades
Fórmula molecular |
C21H16Cl2F3O4P |
|---|---|
Peso molecular |
491.2 g/mol |
Nombre IUPAC |
(2,2-dichloro-3,3,3-trifluoro-1-phenylpropyl) diphenyl phosphate |
InChI |
InChI=1S/C21H16Cl2F3O4P/c22-20(23,21(24,25)26)19(16-10-4-1-5-11-16)30-31(27,28-17-12-6-2-7-13-17)29-18-14-8-3-9-15-18/h1-15,19H |
Clave InChI |
LKMJZAJMOTZCRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(F)(F)F)(Cl)Cl)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![4-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690474.png)

![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)


![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)


![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)

![N'-{(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690560.png)
